molecular formula C13H13ClN2O B11866620 4-(2-Chloroquinolin-4-yl)morpholine

4-(2-Chloroquinolin-4-yl)morpholine

Cat. No.: B11866620
M. Wt: 248.71 g/mol
InChI Key: DMEKKBSPAVNKTO-UHFFFAOYSA-N
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Description

4-(2-Chloroquinolin-4-yl)morpholine is a compound that features a quinoline ring substituted with a chlorine atom at the 2-position and a morpholine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroquinolin-4-yl)morpholine typically involves the reaction of 2-chloroquinoline with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the morpholine ring is introduced at the 4-position of the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroquinolin-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloroquinolin-4-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloroquinolin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroquinolin-4-yl)morpholine is unique due to the combination of the quinoline and morpholine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

4-(2-chloroquinolin-4-yl)morpholine

InChI

InChI=1S/C13H13ClN2O/c14-13-9-12(16-5-7-17-8-6-16)10-3-1-2-4-11(10)15-13/h1-4,9H,5-8H2

InChI Key

DMEKKBSPAVNKTO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

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